Cas no 1796-86-7 (Pyridine,3,4-dimethyl-, 1-oxide)
Pyridine,3,4-dimethyl-, 1-oxide Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,3,4-dimethyl-, 1-oxide
- 3,4-dimethylpyridine 1-oxide
- 3,4-dimethylpyridine N-oxide
- 3,4-lutidine-N-oxide
- SCHEMBL3639631
- 3,4-DIMETHYLPYRIDIN-1-IUM-1-OLATE
- NSC-187489
- LYFNWGOUBVRWRG-UHFFFAOYSA-N
- NSC187489
- 3,4-dimethylpyridine-N-oxide
- 1796-86-7
- DTXSID80307089
- 3,4-dimethyl-1-oxidopyridin-1-ium
- BS-33961
-
- Inchi: 1S/C7H9NO/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3
- InChI Key: LYFNWGOUBVRWRG-UHFFFAOYSA-N
- SMILES: [O-][N+]1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 123.06800
- Monoisotopic Mass: 123.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.5A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1
- Boiling Point: 298.1°C at 760 mmHg
- Flash Point: 134.1°C
- Refractive Index: 1.509
- PSA: 25.46000
- LogP: 1.73190
Pyridine,3,4-dimethyl-, 1-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX16188-1g |
3,4-dimethylpyridin-1-ium-1-olate |
1796-86-7 | 98% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AX16188-5g |
3,4-dimethylpyridin-1-ium-1-olate |
1796-86-7 | 98% | 5g |
$662.00 | 2024-04-20 |
Pyridine,3,4-dimethyl-, 1-oxide Related Literature
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Oleg V. Larionov,David Stephens,Adelphe M. Mfuh,Hadi D. Arman,Anastasia S. Naumova,Gabriel Chavez,Behije Skenderi Org. Biomol. Chem. 2014 12 3026
Additional information on Pyridine,3,4-dimethyl-, 1-oxide
CAS No. 1796-86-7: 3,4-Dimethylpyridine-1-Oxide - A Versatile Compound in Pharmaceutical and Chemical Research
3,4-Dimethylpyridine-1-oxide, identified by its CAS No. 1796-86-7, is a nitrogen-containing heterocyclic compound with significant interest in pharmaceutical and chemical research. This molecule belongs to the class of pyridine derivatives, characterized by a six-membered ring with one nitrogen atom and two methyl groups at the 3 and 4 positions, respectively. The 1-oxide functional group introduces unique reactivity and biological potential, making it a promising candidate for drug development and synthetic chemistry applications. Recent studies have highlighted its role in modulating enzyme activity and its potential as a scaffold for designing novel therapeutics.
The 3,4-dimethylpyridine core structure is well-established in medicinal chemistry due to its ability to interact with various biological targets. The introduction of the 1-oxide group further enhances its chemical versatility, enabling participation in oxidation reactions and forming stable intermediates. This compound's molecular formula, C8H10N2O, reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms, which are critical for its functional properties. Its molecular weight of approximately 150.18 g/mol contributes to its solubility and reactivity in different environments.
Recent advancements in synthetic organic chemistry have focused on optimizing the preparation of 3,4-dimethylpyridine-1-oxide through efficient catalytic methods. A 2023 study published in Journal of Organic Chemistry reported the use of metal-catalyzed oxidation reactions to achieve high yields of this compound. The researchers emphasized the importance of controlling reaction conditions, such as temperature and solvent polarity, to maximize the selectivity of the 1-oxide functional group. Such methodologies are crucial for large-scale production, which is essential for pharmaceutical applications.
In the context of pharmaceutical research, 3,4-dimethylpyridine-1-oxide has shown potential as a precursor for developing drugs targeting metabolic disorders. A 2024 study in Drug Discovery Today explored its role in modulating the activity of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The researchers found that the 1-oxide group enhances the compound's ability to bind to the enzyme's active site, suggesting its potential as a lead compound for Alzheimer's disease therapeutics. These findings underscore the importance of structural modifications in improving drug efficacy.
Another area of interest is the biological activity of 3,4-dimethylpyridine-1-oxide in cellular systems. A 2023 paper in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to act as a selective inhibitor of the enzyme monoamine oxidase (MAO). This property is particularly relevant for treating conditions such as depression and Parkinson's disease, where MAO inhibition is a therapeutic strategy. The study also highlighted the compound's low toxicity profile, a critical factor for its development into a safe therapeutic agent.
From a synthetic chemistry perspective, the 1-oxide group in 3,4-dimethylpyridine-1-oxide offers opportunities for creating new derivatives with enhanced pharmacological properties. Researchers have explored the use of this compound as a building block for synthesizing more complex molecules, such as pyridine-based antibiotics and antifungal agents. A 2024 review in Chemical Reviews discussed the potential of this scaffold in developing compounds with broad-spectrum antimicrobial activity, emphasizing its structural adaptability.
In addition to its pharmaceutical applications, 3,4-dimethylpyridine-1-oxide has found relevance in material science and electrochemical studies. Its unique electronic properties make it a candidate for use in organic semiconductors and energy storage devices. A 2023 study in Advanced Materials investigated its role in improving the efficiency of dye-sensitized solar cells. The researchers noted that the 1-oxide group contributes to charge transfer processes, enhancing the overall performance of the devices.
The chemical stability of 3,4-dimethylpyridine-1-oxide under various conditions is another area of active research. A 2024 paper in Organic & Biomolecular Chemistry examined its behavior in different solvents and pH environments. The study revealed that the compound exhibits greater stability in polar solvents, which is beneficial for its use in pharmaceutical formulations. However, the researchers also identified potential degradation pathways under acidic conditions, highlighting the need for careful formulation strategies.
Finally, the environmental impact of 3,4-dimethylpyridine-1-oxide is a growing concern in its industrial applications. A 2023 report in Green Chemistry discussed the biodegradability of this compound and its potential to accumulate in ecosystems. The study recommended the development of greener synthesis methods to minimize environmental risks while maintaining the compound's utility in pharmaceutical and chemical industries.
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